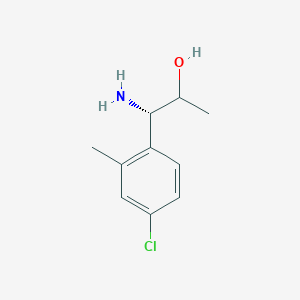
(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone formed can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methyl group on the aromatic ring.
1-Amino-1-(4-methylphenyl)propan-2-OL: Lacks the chlorine substituent on the aromatic ring.
Uniqueness
Chirality: The specific stereochemistry of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can lead to different biological activities compared to its enantiomer.
Substituent Effects: The presence of both chlorine and methyl groups on the aromatic ring can influence the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clé InChI |
TVIZKHYDNFUQMC-OMNKOJBGSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)[C@@H](C(C)O)N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















